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Compound of Interest

Compound Name:
Methyl 4-iodopyridine-2-

carboxylate

CAS No.: 380381-28-2

Cat. No.: B1358788

Get Quote

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a

cornerstone heterocyclic scaffold. Its presence is ubiquitous in pharmaceuticals,

agrochemicals, and functional materials, owing to its unique electronic properties, ability to

engage in hydrogen bonding, and its role as a versatile synthetic platform.[1][2] Methyl 4-
iodopyridine-2-carboxylate, a disubstituted pyridine derivative, has emerged as a particularly

valuable building block. Its structure incorporates three key features for synthetic diversification:

the pyridine nitrogen, which influences reactivity and provides a point for protonation or

coordination; a methyl ester at the 2-position, which can be hydrolyzed or converted to other

functional groups; and, most critically, an iodine atom at the 4-position.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an

excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling

reactions.[3] This inherent reactivity allows for the strategic introduction of a wide array of

molecular fragments, enabling the rapid construction of complex molecular architectures. This

guide provides an in-depth exploration of Methyl 4-iodopyridine-2-carboxylate, covering its

synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in

advanced organic synthesis.
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Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for

its effective use in a research setting.

Physical Properties
The key physical and chemical properties of Methyl 4-iodopyridine-2-carboxylate are

summarized below for quick reference.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the compound.

¹H NMR (300 MHz, CDCl₃): δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), 7.85 (dd, J=1.6,

5.2 Hz, 1H), 4.00 (s, 3H).[6]

Mass Spectrometry (ESI+): m/z 264.3 [M+H]⁺.[6]

Further spectral data including ¹³C NMR and IR are available through various chemical

databases.[7]

Synthesis and Purification
The most direct and commonly employed synthesis of Methyl 4-iodopyridine-2-carboxylate
is the Fischer esterification of its corresponding carboxylic acid precursor. This method is
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valued for its operational simplicity and high yield.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 4-iodopyridine-2-carboxylate.

Detailed Esterification Protocol
This protocol is adapted from established literature procedures.[6]

Objective: To synthesize Methyl 4-iodopyridine-2-carboxylate from 4-iodopyridine-2-

carboxylic acid.

Materials:

4-Iodopyridine-2-carboxylic acid (1.0 eq)

Methanol (MeOH), anhydrous (approx. 2.6 M solution)

Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 2-3 drops)

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Rotary evaporator
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Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

Reaction Setup: To a solution of 4-iodopyridine-2-carboxylic acid (e.g., 5.0 g, 20.07 mmol) in

a 500 mL round-bottom flask, add methanol (e.g., 150 mL).

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the stirring

solution.

Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid,

rendering the carbonyl carbon significantly more electrophilic and susceptible to

nucleophilic attack by the weakly nucleophilic methanol.

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux

overnight (approx. 12-16 hours).

Causality Insight: Heating to reflux increases the reaction rate and helps to drive the

equilibrium toward the ester product by removing the water byproduct, although in this

case, the large excess of methanol serves as the primary driver.

Workup: After cooling to room temperature, remove the solvent (methanol) under reduced

pressure using a rotary evaporator.

Purification: The resulting residue is purified by flash column chromatography on silica gel.

The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be

determined by thin-layer chromatography (TLC) analysis.

Isolation: Combine the fractions containing the pure product and evaporate the solvent to

afford Methyl 4-iodopyridine-2-carboxylate as a solid. A typical reported yield for this

transformation is around 86%.[6]

Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of Methyl 4-iodopyridine-2-carboxylate is dominated by the reactivity of

the C4-iodine substituent in palladium-catalyzed cross-coupling reactions. These reactions are
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pillars of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-

heteroatom bonds with high efficiency and functional group tolerance.[8][9]
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data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for

creating biaryl structures, a common motif in pharmaceuticals.[10] It involves the coupling of an

organohalide with an organoboron species.

General Protocol:

A reaction vessel is charged with Methyl 4-iodopyridine-2-carboxylate (1.0 eq), the

desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

The vessel is flushed with an inert gas (N₂ or Ar).

A degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DME) is added.

The mixture is heated (e.g., 80-100 °C) until the starting material is consumed (monitored by

TLC or LC-MS).
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Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water

and brine, dried, and concentrated. The product is purified by chromatography or

recrystallization.
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To view exact molar ratios, purification steps, and HRP optimization
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Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling
This reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp

hybridized carbons, yielding substituted alkynes. These structures are valuable for their rigidity

and are often used as linkers or pharmacophores.

General Protocol:

To a reaction vessel under an inert atmosphere, add Methyl 4-iodopyridine-2-carboxylate
(1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g.,

CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA),

which often serves as the solvent as well (2-5 eq).

Add the terminal alkyne (1.1-1.5 eq) dropwise.
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The reaction is typically stirred at room temperature to moderate heat (25-60 °C) until

completion.

Workup involves filtering the amine salt, evaporating the solvent, and purifying the residue by

chromatography.

Buchwald-Hartwig Amination
The formation of aryl-amine bonds is fundamental in pharmaceutical chemistry. The Buchwald-

Hartwig amination provides a general and mild method for this transformation, overcoming the

limitations of classical methods like nucleophilic aromatic substitution.[11][12]

General Protocol:

An oven-dried reaction vessel is charged with Methyl 4-iodopyridine-2-carboxylate (1.0

eq), the amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a

phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu,

K₃PO₄, Cs₂CO₃).[13][14]

The vessel is sealed and purged with an inert gas.

Anhydrous, degassed solvent (e.g., Toluene, Dioxane) is added.

The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete.

Workup involves cooling, filtering through a pad of celite to remove palladium residues,

partitioning between water and an organic solvent, and purifying the product from the organic

phase.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.

Hazard Codes: Xi (Irritant).[6]

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid

breathing dust and contact with skin and eyes.[4][15]
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Storage: Keep the container tightly closed and store in a cool, dry place. The compound is

noted to be kept cold for long-term stability.[6]

First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse

cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek

medical attention.[15]

Conclusion
Methyl 4-iodopyridine-2-carboxylate is more than just a chemical intermediate; it is a

strategic tool for molecular design and construction. Its well-defined structure, combining a

modifiable ester and a highly reactive iodopyridine core, provides researchers and drug

development professionals with a reliable and versatile entry point into a vast chemical space.

The predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig couplings allows for the systematic and efficient synthesis of novel

compounds for biological screening and materials application. A firm grasp of its synthesis,

properties, and reactivity is essential for leveraging its full potential in the pursuit of scientific

innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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